molecular formula C33H30N4O2 B15145265 Telmisartan EP impurity B-d4

Telmisartan EP impurity B-d4

Cat. No.: B15145265
M. Wt: 518.6 g/mol
InChI Key: COYNILPBALLLCR-GIVHGBEGSA-N
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Description

Telmisartan EP Impurity B-d4 is a deuterated analog of Telmisartan EP Impurity B, a known process-related impurity in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. Telmisartan EP Impurity B (CAS 1026353-20-7) is chemically defined as 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-1-yl]methyl]biphenyl-2-carboxylic acid with a molecular formula of C₃₃H₃₀N₄O₂ and a molecular weight of 514.63 . The "-d4" designation indicates substitution of four hydrogen atoms with deuterium, likely in methyl or propyl groups, enhancing its utility as an internal standard in mass spectrometry due to isotopic differentiation .

Properties

Molecular Formula

C33H30N4O2

Molecular Weight

518.6 g/mol

IUPAC Name

2-[2,3,5,6-tetradeuterio-4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C33H30N4O2/c1-4-9-30-34-28-19-24(32-35-27-12-7-8-13-29(27)36(32)3)18-21(2)31(28)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D

InChI Key

COYNILPBALLLCR-GIVHGBEGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC3=C2C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H]

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C

Origin of Product

United States

Preparation Methods

The preparation of Telmisartan EP impurity B involves several synthetic routes. One common method includes the use of 4-amide-based small-3-methyl-5-nitro-methyl benzoate and 4’-bromoethyl-biphenyl-2-nitrile as starting materials. These compounds undergo a series of reactions under specific conditions to yield the desired impurity . The industrial production of Telmisartan EP impurity B-d4 follows similar synthetic routes but incorporates deuterium to replace specific hydrogen atoms, enhancing its stability and traceability in analytical applications .

Chemical Reactions Analysis

Telmisartan EP impurity B-d4 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Telmisartan EP impurity B-d4 is primarily related to its role as a reference standard. It does not exert pharmacological effects like Telmisartan. Telmisartan itself works by blocking the angiotensin II type-1 receptor, reducing blood pressure and exerting anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

Structural and Analytical Comparisons

Table 1: Key Parameters of Telmisartan EP Impurity B-d4 and Related Compounds
Compound CAS Number Molecular Formula Molecular Weight Retention Time (HPLC) Key Role/Characteristic
Telmisartan EP Impurity B 1026353-20-7 C₃₃H₃₀N₄O₂ 514.63 ~0.9 Isomeric byproduct; EP/USP-controlled impurity
This compound Not explicitly listed C₃₃H₂₆D₄N₄O₂ ~518.63* N/A Deuterated internal standard for analytics
Telmisartan (Parent Drug) 144701-48-4 C₃₃H₃₀N₄O₂ 514.63 ~15.0 Active pharmaceutical ingredient (API)
Telmisartan EP Impurity C 144702-26-1 C₃₇H₃₈N₄O₂ 570.72 ~1.5–1.6 tert-Butyl ester derivative
Telmisartan EP Impurity F 915124-86-6 C₃₃H₃₁N₅O 513.6 ~0.7 Structural analog with additional nitrogen
Telmisartan-d4 2840-51-9 C₃₃H₂₆D₄N₄O₂ 518.63 N/A Deuterated API for quantitative analysis

*Estimated based on deuterium substitution.

Key Observations :
  • Structural Differentiation :

    • Impurity B vs. B-d4 : The deuterated variant (B-d4) shares the core structure of Impurity B but exhibits a 4 Da increase in molecular weight, enabling distinct identification in mass spectrometry .
    • Impurity B vs. Impurity C : Impurity C (tert-butyl ester) has a larger molecular weight (570.72 vs. 514.63) due to the ester group, altering chromatographic retention (~1.5–1.6 min vs. ~0.9 min) .
    • Impurity B vs. Impurity F : Impurity F (C₃₃H₃₁N₅O) contains an additional nitrogen atom, reducing its molecular weight slightly (513.6 vs. 514.63) .
  • Analytical Behavior :

    • Impurity B elutes earlier (~0.9 min) than the parent drug Telmisartan (~15.0 min) in HPLC, with a required resolution ≥3.0 between their peaks for system suitability .
    • Deuterated compounds like B-d4 and Telmisartan-d4 are critical in LC-MS/MS for minimizing matrix effects and improving quantification accuracy .

Regulatory and Stability Profiles

Table 2: Regulatory Limits and Stability Data
Compound Regulatory Limit (Ph. Eur./USP) Storage Conditions Stability Notes
Telmisartan EP Impurity B ≤0.2% (individual impurity) Room temperature Stable under standard storage
This compound Not specified Likely refrigerated Assumed similar to non-deuterated form
Telmisartan-d4 N/A (Internal standard) Refrigerated Used in controlled analytical conditions
Key Observations :
  • Regulatory Compliance : Impurity B is tightly controlled (NMT 0.2% per USP/EP guidelines), emphasizing the need for precise analytical methods .
  • Stability : While Impurity B is stable at room temperature, deuterated analogs like B-d4 may require refrigeration to maintain isotopic integrity .

Biological Activity

Telmisartan EP impurity B-d4 is a deuterated derivative of Telmisartan, primarily used as a reference standard in pharmaceutical research and development. Its full chemical name is 4'-[(1,7'-Dimethyl-2'-propyl[2,5'-bi-1H-benzimidazol]-1'-yl)methyl][1,1'-biphenyl]-2-carboxylic Acid-d4, with a molecular weight of 518.64 g/mol. The incorporation of deuterium atoms enhances its stability and utility in various analytical applications, particularly in mass spectrometry and pharmacokinetic studies.

The structural characteristics of this compound allow it to maintain similarities with other angiotensin II receptor antagonists. This section provides a comparative overview of related compounds:

Compound NameMolecular FormulaUnique Features
TelmisartanC33H30N4O2Non-peptide angiotensin II receptor antagonist
LosartanC22H23ClN6OFirst angiotensin II receptor blocker
ValsartanC24H29N5O3Selective angiotensin II receptor antagonist
IrbesartanC25H28N2O5SUsed for treating high blood pressure

Biological Activity and Pharmacological Studies

Research indicates that this compound itself does not exhibit direct pharmacological activity; rather, it serves as a critical tool in the study of the parent compound's behavior. The deuterated form enables precise tracking in metabolic studies without altering the biological properties associated with Telmisartan.

Case Study: Pharmacokinetic Applications
A study utilizing deuterated compounds like this compound demonstrated its effectiveness in tracing metabolic pathways through mass spectrometry. The study highlighted that the presence of deuterium allows for differentiation between the labeled compound and its non-labeled counterparts, thereby providing insights into drug metabolism without interference from biological activity.

Synthesis and Analytical Applications

The synthesis of this compound typically involves specific chemical reactions that yield the desired compound while maintaining its integrity for analytical purposes. It is predominantly used in:

  • Impurity Profiling : As per FDA regulations, it aids in determining the limits and threshold values during commercial production.
  • Analytical Method Development : It is utilized in High Performance Liquid Chromatography (HPLC) methods for quantifying impurities in formulations containing Telmisartan.

Research Findings

Recent studies have explored the potential anticancer properties of alkylamine derivatives of Telmisartan, which may provide insights into modifying the structure for enhanced biological activity. These derivatives exhibited stronger inhibition of cancer cell proliferation compared to Telmisartan itself, suggesting a pathway for developing new therapeutic agents based on the original compound's framework .

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